BU 224 塩酸塩

概要

説明

BU 224 hydrochloride is a high-affinity ligand for the imidazoline I2 binding site . It is a potent and selective I2 ligand . It is also a putative antagonist .

Molecular Structure Analysis

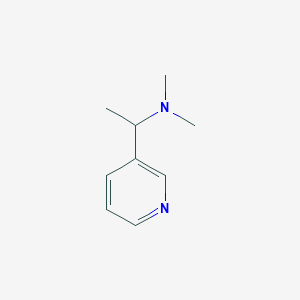

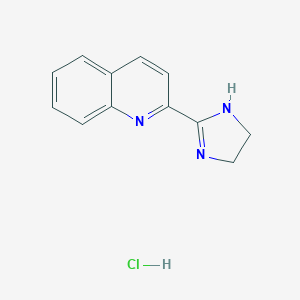

The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 .

Physical And Chemical Properties Analysis

BU 224 hydrochloride is a white solid . It is soluble in DMSO to 10 mM . It is also soluble in ethanol (1.2 mg/mL), water (>16 mg/mL), 0.1 M NaOH (24 mg/mL), and 0.1 M HCl (>30 mg/mL) .

科学的研究の応用

イミダゾリン I2 受容体リガンド

BU 224 塩酸塩は、イミダゾリン I2 結合部位に対する高親和性リガンドです . Ki値は2.1 nMであり、強い結合親和性を示しています .

イミダゾリンリガンドのアンタゴニスト

BU 224 塩酸塩は、推定I2アンタゴニストとして作用します。 モルヒネの抗侵害作用に対するイミダゾリンリガンドの効果を拮抗します . これは、痛みの管理研究における潜在的な用途を示唆しています。

神経保護

BU 224 塩酸塩が選択的なリガンドであるイミダゾリン I2 受容体は、モノアミンオキシダーゼの異所性結合部位であり、神経保護に重要な役割を果たします . これにより、BU 224 塩酸塩は、神経保護研究において貴重な化合物となります。

痛みのモジュレーション

BU 224 塩酸塩が標的とするI2イミダゾリン受容体は、痛みのモジュレーションに関与しています . したがって、BU 224 塩酸塩は、痛みのモジュレーションに関連する研究に使用できます。

行動研究

BU 224 塩酸塩は、黒質線条体路の完全な6-OHDA損傷を有するラットにおいて、求心性回転行動を引き起こします . これは、行動研究における潜在的な用途を示唆しています。

抗うつ様作用

ラットの強制水泳試験(FST)において、BU224は不動時間を有意に抑制し、軽い水泳を増加させました . また、FSTに対する副腎皮質刺激ホルモン(ACTH)応答と前頭前皮質における5-ヒドロキシトリプタミン(5-HT)レベルを増加させ、視床下部と前頭前皮質における5-HTの代謝回転を減少させました . これらの結果は、BU224が抗うつ様作用を有することを示唆しています。

作用機序

Target of Action

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .

Mode of Action

BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .

Biochemical Pathways

The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .

実験室実験の利点と制限

BU 224 Hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using BU 224 Hydrochloride is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively selective for dopamine receptors, which makes it useful for studying the effects of dopamine on the body. However, BU 224 Hydrochloride is not as potent as some other dopamine analogs, which can limit its usefulness in some experiments. Additionally, it is not as widely available as some other compounds, which can make it difficult to acquire for some experiments.

将来の方向性

BU 224 Hydrochloride has a wide range of potential applications in scientific research. It has been used to study the effects of dopamine on the body, as well as its potential therapeutic applications. Additionally, it has been used to investigate the role of dopamine in the regulation of behavior, mood, and cognition. In the future, BU 224 Hydrochloride could be used to further investigate the effects of dopamine on learning and memory, as well as its potential role in the treatment of neurological and psychiatric disorders. Additionally, it could be used to study the effects of dopamine on other physiological processes, such as appetite and sleep. Finally, BU 224 Hydrochloride could be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.

Safety and Hazards

特性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)